molecular formula C31H33NO9 B3248803 Rocaglamide I CAS No. 189322-68-7

Rocaglamide I

Cat. No.: B3248803
CAS No.: 189322-68-7
M. Wt: 563.6 g/mol
InChI Key: MIDNNAQHKCLBSH-ZTLBFRGQSA-N
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Description

Rocaglamide I is a natural product belonging to the class of molecules known as flavaglines. It was first isolated in 1982 from the dried roots and stems of the plant Aglaia elliptifolia. This compound has garnered significant attention due to its potent biological activities, including insecticidal, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rocaglamide I was first synthesized by Barry Trost in 1990. The synthesis involves several key steps, including the formation of the cyclopenta[b]benzofuran core structure. The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization and functional group modifications to yield the final product .

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis generally involves multi-step organic synthesis techniques. These methods are optimized for yield and purity, often involving chromatographic purification and crystallization steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Rocaglamide I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, methoxy, and carboxamide groups on the molecule .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield alcohol derivatives .

Scientific Research Applications

Mechanism of Action

Rocaglamide I exerts its effects primarily by inhibiting protein synthesis in cells. It achieves this by binding to the translation initiation factor eIF4A, converting it into a translational repressor. This inhibition disrupts the translation of mRNA into proteins, leading to reduced cell proliferation and induction of apoptosis. Additionally, this compound targets prohibitin 1 and prohibitin 2, proteins involved in the Ras-mediated CRaf-MEK-ERK signaling pathway, further contributing to its anticancer activity .

Comparison with Similar Compounds

Rocaglamide I is part of the flavagline family, which includes other compounds such as silvestrol and aglafoline. These compounds share a similar core structure but differ in their functional groups and biological activities. For instance:

This compound stands out due to its unique combination of anticancer, anti-inflammatory, and insecticidal activities, making it a versatile compound for various applications .

Properties

IUPAC Name

[(1R,2R,3S,3aR,8bS)-2-(dimethylcarbamoyl)-8b-hydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33NO9/c1-17(33)40-28-25(29(35)32(2)3)26(18-10-8-7-9-11-18)31(19-12-13-22(38-5)21(34)14-19)30(28,36)27-23(39-6)15-20(37-4)16-24(27)41-31/h7-16,25-26,28,34,36H,1-6H3/t25-,26-,28-,30+,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDNNAQHKCLBSH-ZTLBFRGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C2(C1(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H]([C@]2([C@@]1(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501099091
Record name (1R,2R,3S,3aR,8bS)-1-(Acetyloxy)-2,3,3a,8b-tetrahydro-8b-hydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501099091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189322-68-7
Record name (1R,2R,3S,3aR,8bS)-1-(Acetyloxy)-2,3,3a,8b-tetrahydro-8b-hydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189322-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R,3S,3aR,8bS)-1-(Acetyloxy)-2,3,3a,8b-tetrahydro-8b-hydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501099091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rocaglamide I
Reactant of Route 2
Rocaglamide I
Reactant of Route 3
Reactant of Route 3
Rocaglamide I
Reactant of Route 4
Rocaglamide I
Reactant of Route 5
Rocaglamide I
Reactant of Route 6
Rocaglamide I

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